molecular formula C5H8K2O6 B8086290 Potassium citramalate monohydrate

Potassium citramalate monohydrate

Cat. No.: B8086290
M. Wt: 242.31 g/mol
InChI Key: QYWXEUYISHLCOP-UHFFFAOYSA-L
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Description

. It is a white crystalline solid with a molecular weight of 242.31 g/mol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium citramalate monohydrate can be synthesized through the reaction of citramalic acid with potassium hydroxide in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the potassium salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the desired crystalline form.

Chemical Reactions Analysis

Types of Reactions: Potassium citramalate monohydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carbon dioxide (CO2) and water (H2O).

  • Reduction: Reduction reactions can produce various reduced forms of the compound, depending on the specific conditions and reagents used.

  • Substitution: Substitution reactions can lead to the formation of different potassium salts or esters.

Scientific Research Applications

Potassium citramalate monohydrate is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.

  • Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme activities.

  • Medicine: this compound is explored for its potential therapeutic applications, such as in the treatment of metabolic disorders.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

Potassium citramalate monohydrate is similar to other potassium salts of organic acids, such as potassium malate and potassium fumarate. its unique structure and properties make it distinct in terms of reactivity and applications. The comparison highlights its potential advantages in specific scientific and industrial contexts.

Comparison with Similar Compounds

  • Potassium malate

  • Potassium fumarate

  • Potassium tartrate

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Properties

IUPAC Name

dipotassium;2-hydroxy-2-methylbutanedioate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2K.H2O/c1-5(10,4(8)9)2-3(6)7;;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWXEUYISHLCOP-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8K2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium citramalate monohydrate
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Potassium citramalate monohydrate
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Potassium citramalate monohydrate
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Potassium citramalate monohydrate
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Potassium citramalate monohydrate
Reactant of Route 6
Potassium citramalate monohydrate

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